2-Chloro-4'-fluoroacetophenone

Overview

Description

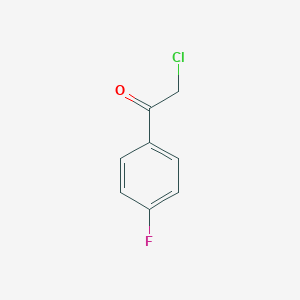

2-Chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 4’ positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-fluoroacetophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C). After the addition of chloracetyl chloride, the mixture is allowed to react for about an hour. The reaction mixture is then treated with concentrated hydrochloric acid to complete the reaction and isolate the product .

Industrial Production Methods: In industrial settings, the preparation method is optimized to reduce energy consumption and minimize waste production. One such method involves the use of ionic liquids as solvents, which can enhance the reaction efficiency and reduce the environmental impact. The reaction is carried out at ambient temperature, and the product is isolated by distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Condensation Reactions: It can react with compounds like N-methyl-4-(methylthio)benzamidine to form imidazole derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Condensation Reactions: Often involve the use of organic solvents like ethanol and catalysts to facilitate the reaction.

Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Imidazole Derivatives: Formed through condensation reactions.

Scientific Research Applications

Synthesis Pathways

2-Chloro-4'-fluoroacetophenone can be synthesized through various methods, including halogenation of acetophenone derivatives. The compound's reactivity with nucleophiles and electrophiles allows for the formation of diverse chemical entities, which may possess biological activity.

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are studied for their potential therapeutic applications, particularly in the development of antihyperlipidemic agents.

S-(Phenacyl)glutathione Derivatives

One notable application involves the synthesis of S-(phenacyl)glutathiones, which are analogs of glutathione known for their antioxidant properties. Research published in the Chemical & Pharmaceutical Bulletin demonstrated that these derivatives exhibit inhibitory activity against enzymes involved in cholesterol biosynthesis, indicating their potential use in treating hyperlipidemia.

Interaction studies have shown that this compound can form stable complexes with various nucleophiles, leading to compounds with potential biological activity. For instance, derivatives synthesized from this compound have been evaluated for their effects on enzyme inhibition and cellular processes .

Toxicity and Safety Considerations

The compound exhibits several hazardous properties, including acute toxicity if swallowed and severe skin burns upon contact. Safety data indicate that it is corrosive and poses environmental hazards . Proper handling protocols must be followed to mitigate risks associated with exposure.

Comparative Analysis of Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |

| 4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |

| 2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |

| 4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |

Case Study 1: Antihyperlipidemic Agents

A study conducted by Wei Wang et al., published in Chemical & Pharmaceutical Bulletin, explored the synthesis of S-(phenacyl)glutathione derivatives from this compound. The research highlighted the compounds' ability to inhibit HMG-CoA reductase and cholesterol acyltransferase, suggesting their potential as therapeutic agents for managing cholesterol levels.

Case Study 2: Enzyme Interaction Studies

Research has also focused on the interaction of this compound with various nucleophiles, leading to the formation of biologically active compounds. These studies are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Chloro-4’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .

Comparison with Similar Compounds

2-Chloro-4’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:

2-Chloroacetophenone: Lacks the fluorine atom, making it less reactive towards certain nucleophiles.

4-Fluoroacetophenone: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.

2-Bromo-4’-fluoroacetophenone: Contains a bromine atom instead of chlorine, which can influence its reactivity and the conditions required for its reactions

Each of these compounds has unique properties and reactivity profiles, making 2-Chloro-4’-fluoroacetophenone distinct in its applications and versatility.

Biological Activity

2-Chloro-4'-fluoroacetophenone (C₈H₆ClFO) is a halogenated aromatic compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its synthesis, potential therapeutic applications, and toxicological profile.

Chemical Structure and Properties

This compound features a chlorinated and fluorinated acetophenone structure, characterized by:

- Chlorine at the 2-position

- Fluorine at the 4'-position relative to the acetophenone moiety

This unique arrangement contributes to its reactivity and potential biological activity. The compound appears as a yellowish liquid or crystalline solid, depending on purity and environmental conditions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts acylation , where chloroacetyl chloride is reacted with fluorobenzene in the presence of ionic liquids to enhance yield and selectivity .

The reaction typically occurs at temperatures between 0°C and 30°C, achieving high conversion rates of over 95% .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit inhibitory activity against key enzymes involved in cholesterol biosynthesis. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that S-(phenacyl)glutathione derivatives synthesized from this compound inhibited HMG-CoA reductase and cholesterol acyltransferase, suggesting potential applications as antihyperlipidemic agents.

Biotransformation Studies

Biotransformation studies have shown that this compound can be converted into enantiomerically pure alcohols using microbial cultures. For instance, in a study involving Rhodotorula rubra, the compound was biotransformed into (R)-2-chloro-1-(4'-fluorophenyl)-ethan-1-ol with over 99% enantiomeric excess after six days . This highlights its potential for use in asymmetric synthesis.

Toxicological Profile

This compound presents several hazards typical of haloaromatic compounds. The following safety classifications apply:

- Acute toxicity : Toxic if swallowed; fatal if inhaled.

- Skin and eye damage : Causes severe burns and eye damage.

- Environmental hazard : Very toxic to aquatic life with long-lasting effects .

The handling of this compound requires strict adherence to safety protocols, including the use of protective equipment.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |

| 4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |

| 2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |

| 4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |

Each compound exhibits distinct reactivity profiles based on their halogen substituents' positions and types, influencing their biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-4'-fluoroacetophenone in a laboratory setting?

Methodological Answer: The synthesis of this compound (CAS: 456-04-2) often involves halogenation or Friedel-Crafts acylation. A common route utilizes Grignard reagents, where 4-fluorophenylmagnesium bromide reacts with chloroacetyl chloride. Key considerations include:

- Temperature Control : Maintain reaction temperatures below 0°C to avoid side reactions like over-halogenation.

- Solvent Selection : Use anhydrous ether or THF to stabilize the Grignard intermediate .

- Safety Protocols : Due to its toxicity (Risk Phrases: R23/25, R34) and irritancy (R36/37/38), use fume hoods, gloves, and eye protection .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Analytical characterization requires a multi-technique approach:

- Melting Point Analysis : Compare observed melting point (47–50°C) with literature values .

- NMR Spectroscopy : Use -NMR (DMSO-) to identify key signals:

- δ 7.41–8.13 (aromatic protons)

- δ 4.98 (CH₂Cl group) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 172.59 (C₈H₆ClFO) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What methodologies are effective for achieving enantioselective reduction of this compound to chiral alcohols?

Methodological Answer: Enantioselective reduction requires engineered ketoreductases (KREDs). A proven strategy involves:

- Enzyme Engineering : Mutate residues in the binding pocket of Candida glabrata KRED (CgKR1), such as Phe92 and Tyr208, to enhance (S)-selectivity.

- Biotransformation Conditions :

Q. How can contradictory NMR data be resolved when analyzing derivatives of this compound?

Methodological Answer: Contradictions in -NMR data (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, the CH₂Cl group (δ 4.98) shows coupling with aromatic protons in HSQC .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyls) to rule out tautomerism .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to slow hydrolysis of the chloroacetyl group.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.

- Stability Data : The compound remains stable for >12 months under inert gas (N₂/Ar) .

Q. How do fluorine and chlorine substituents influence the reactivity of acetophenone derivatives in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects : The fluorine atom at the para-position deactivates the ring, reducing electrophilicity.

- Leaving Group Ability : The chlorine at the α-position enhances susceptibility to nucleophilic attack (e.g., in Grignard or Suzuki reactions).

- Comparative Reactivity :

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the ketone group with ethylene glycol to prevent unwanted aldol condensation.

- Low-Temperature Quenching : After Grignard reactions, slowly add saturated NH₄Cl at –10°C to avoid exothermic decomposition .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Reported melting points range from 47–50°C to 52–54°C in some sources. To resolve:

- Recrystallization : Purify using ethanol/water (70:30) and measure with a calibrated apparatus.

- DSC Analysis : Differential scanning calorimetry provides precise phase transition data.

- Impurity Profiling : Use GC-MS to detect trace solvents (e.g., THF) that depress melting points .

Properties

IUPAC Name |

2-chloro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJOQRSMOFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196560 | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-04-2 | |

| Record name | 2-Chloro-4′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.